![molecular formula C17H15BrO B12621944 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene CAS No. 918150-44-4](/img/structure/B12621944.png)
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene is an organic compound with the molecular formula C16H13BrO It is a derivative of benzene, featuring a bromine atom, an ethoxyphenyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene typically involves the following steps:
Bromination: The starting material, 2-methylbenzene, undergoes bromination to introduce a bromine atom at the desired position.
Ethynylation: The brominated intermediate is then subjected to an ethynylation reaction with 4-ethoxyphenylacetylene under palladium-catalyzed coupling conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and ethynylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reaction monitoring and control can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzene derivatives.
Applications De Recherche Scientifique
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene
- Benzene, 1-bromo-4-ethynyl-
Uniqueness
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
918150-44-4 |
|---|---|
Formule moléculaire |
C17H15BrO |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
4-bromo-1-[2-(4-ethoxyphenyl)ethynyl]-2-methylbenzene |
InChI |
InChI=1S/C17H15BrO/c1-3-19-17-10-5-14(6-11-17)4-7-15-8-9-16(18)12-13(15)2/h5-6,8-12H,3H2,1-2H3 |
Clé InChI |
NSRVNTODAVRXFT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



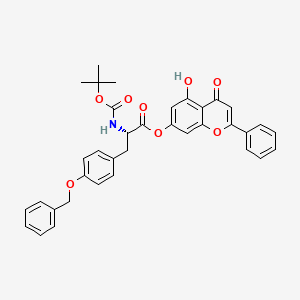
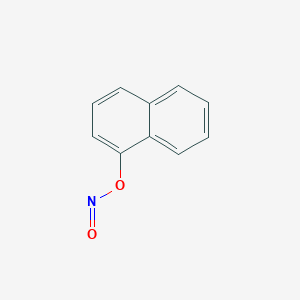
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)

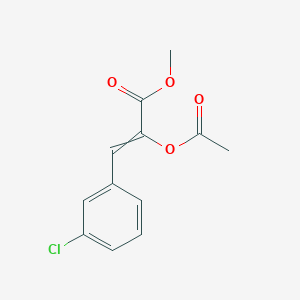
![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)
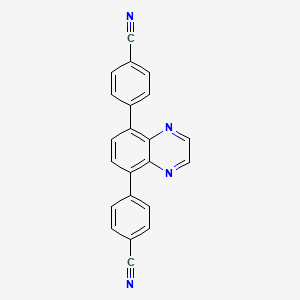
![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)
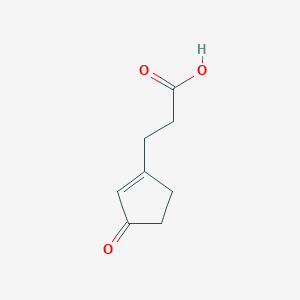
![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
